molecular formula C25H22N8O3 B2479417 2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 920226-05-7

2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2479417
CAS No.: 920226-05-7
M. Wt: 482.504
InChI Key: MANDSTIABAWEFS-UHFFFAOYSA-N
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Description

The compound 2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic heterocyclic molecule featuring a triazolopyrimidine core linked via a piperazine moiety to a phthalimide (isoindole-1,3-dione) group. The 4-methylphenyl substituent on the triazole ring and the phthalimide group distinguish it from related compounds, influencing its physicochemical and pharmacological properties .

Properties

IUPAC Name

2-[2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O3/c1-16-6-8-17(9-7-16)33-23-21(28-29-33)22(26-15-27-23)31-12-10-30(11-13-31)20(34)14-32-24(35)18-4-2-3-5-19(18)25(32)36/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANDSTIABAWEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the isoindole-dione moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound shares structural motifs with several classes of bioactive molecules:

Triazolopyrimidine Derivatives
  • Example: {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (CAS 920225-66-7) . Shared Features: Triazolopyrimidine core, piperazine linker.
Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
  • Example: 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole . Shared Features: Piperazine linkers, aromatic heterocycles. Key Differences: The imidazo[4,5-b]pyridine core vs. The isoxazole group in the analogue may enhance metabolic stability compared to the phthalimide group.
Thieno-Fused Bicyclic Compounds
  • Example: 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one . Shared Features: Fused triazolopyrimidine systems. Key Differences: The thieno-pyridinone scaffold introduces sulfur, which may improve π-stacking interactions but reduce solubility compared to the phthalimide group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 920225-66-7 Imidazo[4,5-b]pyridine
Molecular Weight ~550 g/mol (estimated) 530.48 g/mol ~600 g/mol
LogP (Lipophilicity) Moderate (phthalimide) High (CF₃ group) Moderate (isoxazole)
Hydrogen Bond Acceptors 9 8 10
Solubility Low (aromatic stacking) Very low (CF₃) Moderate

Structural Characterization

  • Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting structural validation of analogues could employ similar methods .
  • Spectroscopy : LC/MS and NMR (as in ) are critical for confirming regiochemistry and purity .

Biological Activity

The compound 2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activities, and structure–activity relationships (SAR) associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of precursor molecules. The characterization is performed using various spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the triazolo[4,5-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC)Target Organism
2e32 μg/mLStaphylococcus aureus
2e16 μg/mLEscherichia coli

These results suggest that modifications in the molecular structure can enhance antibacterial efficacy. The presence of electron-donating groups in the phenyl ring has been correlated with increased activity against microbial strains .

Anticancer Activity

The anticancer potential of triazolo[4,5-d]pyrimidine derivatives has also been investigated. Studies have shown that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
3dMCF7 (breast cancer)15
3gA549 (lung cancer)12

These findings indicate that the structural features of these compounds significantly influence their ability to inhibit cancer cell proliferation .

Structure–Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications on the isoindole and triazole scaffolds affect biological activity. Key observations include:

  • Substituent Effects : The presence of alkyl or aryl groups at specific positions enhances lipophilicity and potentially improves membrane permeability.
  • Hydrogen Bonding : Compounds capable of forming hydrogen bonds with target proteins show increased binding affinity, which correlates with higher biological activity .

Case Studies

  • Antibacterial Study : A comparative analysis was conducted on various triazole derivatives where compound 2e was found to have comparable efficacy to standard antibiotics like ampicillin. This highlights its potential as a lead compound for further development in antimicrobial therapy .
  • Cytotoxicity Assessment : In vitro tests demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

  • Process Chemistry Guidelines:
  • Design of Experiments (DoE): Optimize parameters (temperature, stirring rate) via response surface methodology .
  • In-line Analytics: Implement FTIR or PAT tools for real-time reaction monitoring .
  • Purification: Transition from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .

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